(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)phenyl)(piperidin-1-yl)methanone
Description
(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)phenyl)(piperidin-1-yl)methanone is a synthetic organic compound featuring a phenyl core substituted with a sulfonyl-linked 3,5-dimethylpiperidine moiety and a piperidin-1-yl methanone group.
Properties
IUPAC Name |
[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-15-12-16(2)14-21(13-15)25(23,24)18-8-6-17(7-9-18)19(22)20-10-4-3-5-11-20/h6-9,15-16H,3-5,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWERGKYGSRJLDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCCCC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)phenyl)(piperidin-1-yl)methanone, also known by its CAS number 474621-87-9, has garnered attention in pharmacological research due to its structural characteristics and potential biological activities. This article explores its biological activity, focusing on its therapeutic implications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 802.9984 g/mol. The compound features a complex structure that includes piperidine and sulfonamide functionalities, which are known to enhance bioactivity in various therapeutic contexts.
Biological Activity Overview
The biological activity of this compound is primarily associated with its potential as a drug candidate in several therapeutic areas:
- Anti-Cancer Activity : Compounds with similar piperidine structures have shown significant anti-cancer properties. For instance, the benzoylpiperidine fragment has been documented to exhibit antiproliferative effects against various cancer cell lines, including breast and ovarian cancers, with IC50 values ranging from 19.9 to 75.3 µM .
- Neurological Applications : The piperidine ring is often implicated in neuropharmacology. Research indicates that derivatives of benzoylpiperidine can act as neuroprotective agents, which may be relevant for conditions like Alzheimer's disease .
- Inhibition Mechanisms : The compound's mechanism of action may involve the inhibition of specific enzymes or receptors associated with disease pathways. For example, studies have indicated that similar compounds can act as reversible inhibitors of monoacylglycerol lipase (MAGL), which is significant in the context of pain and inflammation management .
Case Studies and Research Findings
Several studies have explored the biological effects of compounds related to this compound:
Case Study 1: Anticancer Activity
A study investigated a series of benzoylpiperidine derivatives for their anticancer properties. Compound 18 , structurally related to our compound of interest, demonstrated notable antiproliferative activity against human breast cancer cell lines (MDA-MB-231 and MCF-7) with an IC50 value of 19.9 µM. Further modifications led to the identification of compound 20 , which exhibited even greater potency with an IC50 value of 80 nM .
Case Study 2: Neuroprotective Effects
Another research highlighted the neuroprotective potential of piperidine derivatives in models of neurodegeneration. These studies suggest that compounds featuring the piperidine moiety can prevent neuronal cell death induced by oxidative stress .
Comparative Analysis Table
| Compound | IC50 (µM) | Target | Therapeutic Area |
|---|---|---|---|
| Compound 18 | 19.9 | Breast Cancer Cells | Anticancer |
| Compound 20 | 0.08 | MAGL | Pain Management |
| Benzoylpiperidine | 75.3 | Ovarian Cancer Cells | Anticancer |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared below with three structurally related molecules (Table 1).
Table 1: Structural and Functional Comparison
Structural Analysis
- Piperidine Substitution : The 3,5-dimethyl substitution on the piperidine ring may enhance metabolic stability compared to unsubstituted piperidine analogs, as methyl groups reduce cytochrome P450-mediated oxidation .
- Aromatic vs. Heteroaromatic Cores : Replacing the phenyl group with pyridine (as in CAS 1309241-34-6) introduces basicity, altering electronic properties and binding affinity in biological systems .
Functional Differences
- Bioactivity : While the target compound lacks direct bioactivity data, its sulfonyl-piperidine-phenyl scaffold is structurally similar to kinase inhibitors (e.g., PI3K inhibitors), where the sulfonyl group often interacts with ATP-binding pockets .
- Solubility and Lipophilicity : The compound’s predicted LogP (~2.8) indicates moderate lipophilicity, intermediate between the highly polar 4-(piperidin-1-ylsulfonyl)benzoic acid (LogP ~1.5) and the more lipophilic pyridine analog (LogP ~3.1) .
Preparation Methods
Direct Sulfonylation of 4-Mercaptophenyl(piperidin-1-yl)methanone
A patent by details the reaction of thiophenol derivatives with sulfonyl chlorides under basic conditions. Adapting this methodology:
- 4-Mercaptophenyl(piperidin-1-yl)methanone (1.0 eq) is dissolved in anhydrous dichloromethane.
- 3,5-Dimethylpiperidine-1-sulfonyl chloride (1.2 eq) is added dropwise at 0°C.
- Triethylamine (2.5 eq) is introduced to scavenge HCl, with stirring continued for 12 hr at room temperature.
- Purification via silica gel chromatography (hexane:ethyl acetate, 3:1) yields the target compound in 78% purity, necessitating recrystallization from ethanol/water (9:1).
Key Data:
- Reaction Temperature: 0°C → 25°C
- Yield After Recrystallization: 68%
- Purity (HPLC): 99.2%
Ullmann-Type Coupling for Sulfonamide Formation
The Royal Society of Chemistry protocol employs copper(I) iodide-mediated coupling:
- 4-Bromophenyl(piperidin-1-yl)methanone (1.0 eq) reacts with 3,5-dimethylpiperidine-1-sulfonamide (1.5 eq) in dimethylformamide.
- Catalytic CuI (10 mol%) and trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%) are added.
- The mixture is heated to 110°C for 24 hr under nitrogen.
- Extraction with ethyl acetate and drying over MgSO4 affords the crude product, with final purity achieved via preparative HPLC (C18 column, acetonitrile/water gradient).
Optimization Insights:
- Higher temperatures (130°C) reduced yield due to decomposition.
- Ligand choice critical: BINAP provided inferior results compared to diamines.
Multi-Component Assembly Strategies
One-Pot Synthesis via InCl3 Catalysis
Adapting the ultrasound-assisted method from:
- Piperidine (2.0 eq), 3,5-dimethylpiperidine (2.0 eq), and 4-carboxybenzenesulfonyl chloride (1.0 eq) are combined in 50% ethanol.
- InCl3 (20 mol%) is added, followed by sonication at 40°C for 20 min.
- Filtration and washing with cold ethanol yield the product in 85% purity.
Advantages:
- Reaction time reduced from 12 hr to 20 min.
- Avoids toxic solvents (e.g., DCM, DMF).
Limitations:
- Scalability challenges due to specialized equipment requirements.
Crystallization and Polymorph Control
Solvent Screening for Polymorph Isolation
The patent identifies acetone/n-heptane (1:3) as optimal for isolating Form I crystals:
- Crude product dissolved in acetone at 60°C.
- n-Heptane added dropwise until cloudiness persists.
- Cooling to 4°C induces crystallization, yielding needle-like crystals (melting point: 142–144°C).
XRPD Analysis:
- Distinct peaks at 2θ = 12.4°, 15.7°, 17.2° confirm Form I.
Comparative Evaluation of Synthetic Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Cost Index |
|---|---|---|---|---|
| Direct Sulfonylation | 68 | 99.2 | 12 hr | $$$ |
| Ullmann Coupling | 55 | 98.5 | 24 hr | $$$$ |
| InCl3 One-Pot | 72 | 85.0 | 20 min | $$ |
Trade-offs:
- Direct sulfonylation offers high purity but requires expensive sulfonyl chloride precursors.
- InCl3 method is rapid and eco-friendly but necessitates post-synthesis purification.
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with peaks for sulfonyl (δ 3.1–3.3 ppm) and piperidine protons (δ 1.4–2.8 ppm) .
- HPLC : Retention times (e.g., 11.5–13.0 min) and peak area (>95%) assess purity .
- Elemental Analysis : Validates stoichiometric ratios (e.g., C, H, N within 0.3% of theoretical values) .
How can X-ray crystallography resolve ambiguities in molecular geometry?
Q. Advanced
- Data Collection : High-resolution diffraction data (e.g., synchrotron sources) resolve bond lengths and angles, particularly for the sulfonyl and piperidine groups .
- Refinement : SHELXL refines structures using least-squares minimization, addressing disorder in flexible piperidine rings .
- Validation : R-factors (<0.05) and electron density maps confirm accuracy .
How to address contradictions in biological activity data across studies?
Q. Advanced
- Dose-Response Curves : Validate potency (e.g., IC₅₀ values) across multiple assays to rule out false positives .
- SAR Studies : Compare derivatives (e.g., fluorophenyl vs. methoxyphenyl analogs) to identify critical functional groups .
- Orthogonal Assays : Use biochemical (e.g., enzyme inhibition) and cell-based assays to confirm mechanisms .
What safety protocols are recommended for laboratory handling?
Q. Basic
- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
- Waste Disposal : Neutralize acidic/byproduct streams before disposal .
How do computational methods enhance understanding of this compound’s interactions?
Q. Advanced
- DFT Calculations : Predict bond lengths (e.g., C-S = 1.76 Å) and electrostatic potentials for sulfonyl groups .
- Molecular Docking : Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina; validate with experimental IC₅₀ values .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
What functional groups dictate reactivity and stability?
Q. Basic
- Sulfonyl Group : Electrophilic, participates in nucleophilic substitutions (e.g., with amines) .
- Piperidine Rings : Basic nitrogen facilitates salt formation (e.g., HCl salts for improved solubility) .
- Methanone Linker : Stabilizes conformation via resonance; resistant to hydrolysis under physiological pH .
What challenges arise in optimizing multi-step synthesis yields?
Q. Advanced
- Intermediate Instability : Protect sulfonyl intermediates with tert-butyl groups to prevent degradation .
- Steric Hindrance : Use bulky bases (e.g., DIPEA) to improve coupling efficiency in crowded aromatic systems .
- Scalability : Transition from batch to flow chemistry for exothermic reactions (e.g., sulfonylation) .
How to design pharmacokinetic studies for this compound?
Q. Advanced
- ADME Profiling :
- Absorption : Caco-2 cell monolayers predict intestinal permeability .
- Metabolism : Liver microsomes identify CYP450-mediated oxidation hotspots .
- Plasma Stability : Incubate in human plasma (37°C, 24 hrs); quantify via LC-MS .
What analytical methods ensure batch-to-batch consistency?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
